![molecular formula C7H5NaO2S B085810 Sodium thiosalicylate CAS No. 134-23-6](/img/structure/B85810.png)
Sodium thiosalicylate
Overview
Description
Sodium thiosalicylate is a non-steroidal anti-inflammatory drug (NSAID) used to relieve symptoms of acute gout, painful musculoskeletal conditions, osteoarthritis, and rheumatic fever . It works by inhibiting prostaglandin synthesis .
Synthesis Analysis
The synthesis of thiosalicylate ionic liquids, which includes sodium thiosalicylate, involves the use of imidazolium, ammonium, phosphonium, choline, and pyrrolidinium cations . The formation of ionic liquids is carried out by quaternization of imidazole with haloalkane .Molecular Structure Analysis
The molecular formula of Sodium Thiosalicylate is C7H5NaO2S . Its average mass is 176.168 Da and its monoisotopic mass is 175.990799 Da .Chemical Reactions Analysis
Thiosalicylate ionic liquids, including sodium thiosalicylate, have been synthesized for various applications such as electrochemistry, separation, synthesis, and catalysis . The physicochemical properties of these ionic liquids are influenced by the alkyl chain length and nature of the cation .Physical And Chemical Properties Analysis
Thiosalicylate ionic liquids, including sodium thiosalicylate, have been characterized by Infra Red (IR), Nuclear Magnetic Resonance (NMR), and mass spectra (ESI-MS) . Their glass-transition temperatures, melting points, and decomposition temperatures have been measured .Scientific Research Applications
1. Removal of Pb (II) Ions from Aqueous Solution Sodium thiosalicylate is used in the synthesis of a new solid-supported ionic liquid (SSIL) that has a covalent bond between the solid support, i.e., activated silica gel, with thiosalicylate-based ionic liquid . This new SSIL, labelled as Si-TS-SSIL, is used to remove Pb (II) ions from an aqueous solution . The maximum removal capacity was found to be 8.37 mg/g .
Synthesis of Thiosalicylate-based Ionic Liquids
Sodium thiosalicylate is used in the synthesis of a series of thiosalicylate ionic liquids based on imidazolium, ammonium, phosphonium, choline and pyrrolidinium cations . These ionic liquids have been characterized by Infra Red (IR), Nuclear Magnetic Resonance (NMR) and mass spectra (ESI-MS) .
Manganese Removal
Sodium thiosalicylate is used in the generation of new functionalised thiosalicylate-based ionic liquids . A polymeric hydrogel consisting of 1-hexylimidazole propionitrile thiosalicylate [HIMP] [TS], with a solid biomaterial support based on polyvinyl alcohol (PVA)–alginate beads, was produced . This hydrogel is used for the removal of manganese .
Safety And Hazards
Future Directions
There is interest in the coordination chemistry of deprotonated thiosalicylic acid and thiosalicylate, as the combination of hard carboxylate and soft thiolate donors makes it potentially able to form complexes with a wide range of metal centres . There is a need to synthesize different types of ionic liquids attached to various cations . In a study, a new solid-supported ionic liquid (SSIL) was synthesized that has a covalent bond between the solid support, i.e., activated silica gel, with thiosalicylate-based ionic liquid . This new SSIL was used as an extractant to remove Pb (II) ions from an aqueous solution .
properties
IUPAC Name |
sodium;2-sulfanylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S.Na/c8-7(9)5-3-1-2-4-6(5)10;/h1-4,10H,(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAIZOJDXAXWHS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])S.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
147-93-3 (Parent) | |
Record name | Sodium thiosalicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90928380 | |
Record name | Sodium 2-sulfanylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90928380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium thiosalicylate | |
CAS RN |
134-23-6 | |
Record name | Sodium thiosalicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 2-sulfanylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90928380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM THIOSALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2D9ITW04B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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